Fenpyroximate
Overview
Description
Fenpyroximate is a pyrazolium insecticide primarily used to control phytophagous mites in various crops, including fruits, tree nuts, ornamentals, and sugar beets . It was first introduced in 1991 and has since been widely adopted due to its efficacy and relatively low volatility . This compound is known for its strong contact action and high degree of fast-acting acaricidal activity .
Mechanism of Action
Target of Action
Fenpyroximate is a highly active pyrazole acaricide . It is primarily targeted at various mites, including red spider mites, pink mites, and purple mites . It is effective against multiple mite growth stages: larva, nymph, and adult .
Mode of Action
This compound operates through a unique action mechanism that differs from general insecticides . It interferes with neurophysiological activities, inhibiting nerve conduction . As a result, mites and insects experience symptoms of paralysis, inactivity, cessation of food intake, and ultimately, death, 2–4 days after coming into contact with this compound .
Biochemical Pathways
It is known that this compound acts on plant cells through a biochemical pathway involving psii inhibition and singlet oxygen production .
Pharmacokinetics
This compound shows a rapid but incomplete oral absorption and excretion, mainly via feces . Intensive enterohepatic circulation has been observed .
Result of Action
This compound provides rapid “stop feeding” action, thus minimizing crop damage . It also inhibits oviposition by females, which further increases the length of control . The terminal residues of this compound in citrus fruits were less than the maximum residue limits (MRLs) specified in all the existing international standards .
Action Environment
This suggests that environmental factors such as soil composition and moisture levels could influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Fenpyroximate has an oxime-bearing pyrazole structure . It is characterized by its strong contact action upon harmful mites such as red spiders and whole-claw spiders, and it exhibits a high degree of fast-acting acaricidal activity .
Cellular Effects
This compound is harmful if swallowed and very toxic by inhalation . Eye irritation and skin sensitisation were observed . It showed a rapid but incomplete oral absorption and excretion, mainly via faeces; intensive enterohepatic circulation was observed .
Molecular Mechanism
The action mechanism of this compound is different from that of general insecticides; it mainly interferes with neurophysiological activities, and is inhibitory on nerve conduction . As a result, mites and insects experience the symptoms of paralysis, inactivity, cessation of food intake, and, ultimately, death, 2–4 days after coming into contact with this compound .
Temporal Effects in Laboratory Settings
This compound is not normally persistent in water bodies, but it can be persistent in soils depending upon local conditions . Based on its physico-chemical properties, this compound is not expected to leach to groundwater .
Dosage Effects in Animal Models
This compound showed a rapid but incomplete oral absorption and excretion, mainly via faeces . It has moderate oral toxicity to humans and there are concerns that it may be a developmental/reproduction toxin .
Metabolic Pathways
Regarding the mammalian metabolism, this compound showed a rapid but incomplete oral absorption and excretion, mainly via faeces . Intensive enterohepatic circulation was observed .
Transport and Distribution
Based on its physico-chemical properties, this compound is not expected to leach to groundwater . It has a low aqueous solubility and is not considered a volatile substance .
Subcellular Localization
Given its role as an acaricide and its effects on neurophysiological activities, it can be inferred that this compound likely interacts with components of the nervous system in mites and insects .
Preparation Methods
Fenpyroximate is synthesized through a series of chemical reactions involving pyrazole derivatives. The synthetic route typically involves the following steps:
Formation of the pyrazole ring: This is achieved by reacting appropriate hydrazines with diketones.
Introduction of the oxime group: The pyrazole derivative is then reacted with hydroxylamine to introduce the oxime group.
Esterification: The final step involves esterification with tert-butyl p-toluate to form this compound.
Industrial production methods often utilize high-performance liquid chromatography (HPLC) and gas chromatography (GC) for purification and quality control .
Chemical Reactions Analysis
Fenpyroximate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites, including hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxime group, leading to different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated or aminated derivatives .
Scientific Research Applications
Fenpyroximate has a broad range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of pyrazole derivatives in various chemical reactions.
Comparison with Similar Compounds
Fenpyroximate is unique among acaricides due to its specific mechanism of action and high efficacy. Similar compounds include:
Bifenazate: Another acaricide that targets mitochondrial electron transport but at a different site.
Spirodiclofen: A compound that inhibits lipid biosynthesis in mites.
Abamectin: A widely used acaricide that targets glutamate-gated chloride channels in mites.
This compound stands out due to its rapid action and long-lasting effects, making it a preferred choice for controlling mite infestations in various agricultural settings .
Properties
IUPAC Name |
tert-butyl 4-[[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNOYZRYGDPNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032550 | |
Record name | Fenpyroximate (Z,E) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111812-58-9 | |
Record name | 1,1-Dimethylethyl 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111812-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenpyroximate (Z,E) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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